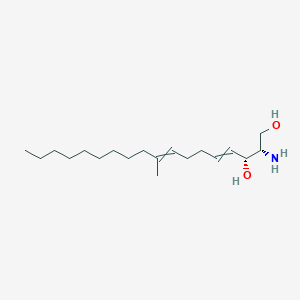
(2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol is a complex organic compound characterized by its unique stereochemistry and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol typically involves multiple steps to ensure the correct stereochemistry and functional group placement. One common approach is the enantioselective synthesis, which may involve the use of chiral catalysts and specific reaction conditions to achieve the desired stereoisomer . The process often includes steps such as alkylation, reduction, and protection/deprotection of functional groups.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert double bonds or other functional groups to simpler forms.
Substitution: Functional groups can be replaced with others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds.
Aplicaciones Científicas De Investigación
(2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including its use in drug development.
Industry: Utilized in the production of various chemical products and materials
Mecanismo De Acción
The mechanism by which (2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction . The compound’s unique structure allows it to bind selectively to certain targets, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3R)-3-Amino-2-hydroxybutanoic acid
- (2S,3R)-8-(Dimethylamino)-2-[(dimethylamino)methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-3,4-dihydro-2H-1,5-benzoxazocin-6-one
Uniqueness
What sets (2S,3R)-2-Amino-9-methyloctadeca-4,8-diene-1,3-diol apart from similar compounds is its specific stereochemistry and the presence of multiple functional groups, which confer unique chemical and biological properties. These features make it a valuable compound for various applications and research endeavors.
Propiedades
Número CAS |
160226-28-8 |
|---|---|
Fórmula molecular |
C19H37NO2 |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-9-methyloctadeca-4,8-diene-1,3-diol |
InChI |
InChI=1S/C19H37NO2/c1-3-4-5-6-7-8-10-13-17(2)14-11-9-12-15-19(22)18(20)16-21/h12,14-15,18-19,21-22H,3-11,13,16,20H2,1-2H3/t18-,19+/m0/s1 |
Clave InChI |
QCUHPIBMMDIRKL-RBUKOAKNSA-N |
SMILES isomérico |
CCCCCCCCCC(=CCCC=C[C@H]([C@H](CO)N)O)C |
SMILES canónico |
CCCCCCCCCC(=CCCC=CC(C(CO)N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




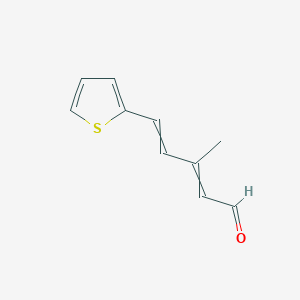

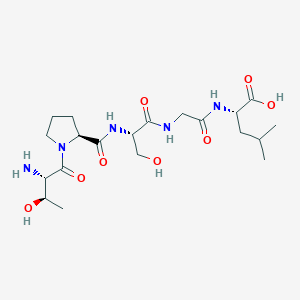


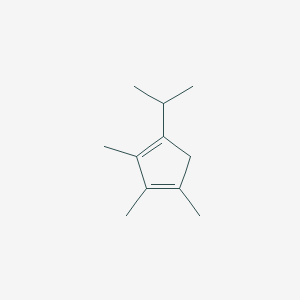
![2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12549321.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)](/img/structure/B12549323.png)
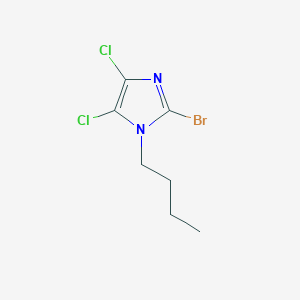
![4-[Methyl(phenyl)amino]but-3-ene-2-thione](/img/structure/B12549345.png)
methoxysilane](/img/structure/B12549350.png)

